molecular formula C18H15N3 B12570654 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline CAS No. 429688-27-7

1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline

Cat. No.: B12570654
CAS No.: 429688-27-7
M. Wt: 273.3 g/mol
InChI Key: TYLJYORAQYWLMX-UHFFFAOYSA-N
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Description

1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its fused pyrazole and quinoline rings, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline typically involves the condensation of appropriate precursors. One common method is the Friedländer condensation, which involves the reaction of o-aminocarbonyl compounds with carbonyl systems containing an active α-methylene group . Another approach is the multicomponent synthesis, which allows for the assembly of the pyrazoloquinoline system through the reaction of multiple starting materials in a single step .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. These methods are scaled up to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted pyrazoloquinolines, dihydro derivatives, and quinoline derivatives. These products can exhibit diverse chemical and biological properties, making them valuable for further research and applications.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, its fluorescent properties enable it to be used as a probe for studying cellular processes and molecular interactions .

Comparison with Similar Compounds

1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]quinoline can be compared with other similar compounds, such as:

    1,3-Diphenyl-1H-pyrazolo[3,4-B]quinoline: This compound is also a pyrazoloquinoline derivative but with different substituents.

    1,3-Dimethyl-4-phenyl-1H-pyrazolo[3,4-B]pyridin-6(7H)-one: This compound has a similar core structure but differs in the presence of a pyridinone ring.

    Quinolinyl-pyrazoles: These compounds share the quinoline and pyrazole rings but have different substitution patterns.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

429688-27-7

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

1,3-dimethyl-4-phenylpyrazolo[3,4-b]quinoline

InChI

InChI=1S/C18H15N3/c1-12-16-17(13-8-4-3-5-9-13)14-10-6-7-11-15(14)19-18(16)21(2)20-12/h3-11H,1-2H3

InChI Key

TYLJYORAQYWLMX-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=NC3=CC=CC=C3C(=C12)C4=CC=CC=C4)C

Origin of Product

United States

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